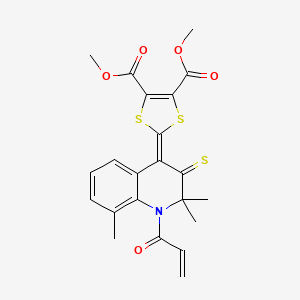

dimethyl 2-(1-acryloyl-2,2,8-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate

Description

This compound belongs to a class of sulfur-containing heterocyclic derivatives featuring a 1,3-dithiole-4,5-dicarboxylate core fused to a quinoline scaffold. Key structural attributes include:

- Acryloyl group: Positioned at the 1-position, introducing α,β-unsaturated carbonyl functionality, which may act as a Michael acceptor in biological systems.

- 1,3-Dithiole ring: Conjugated with dimethyl ester groups, contributing to lipophilicity and electronic delocalization.

Properties

Molecular Formula |

C22H21NO5S3 |

|---|---|

Molecular Weight |

475.6 g/mol |

IUPAC Name |

dimethyl 2-(2,2,8-trimethyl-1-prop-2-enoyl-3-sulfanylidenequinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate |

InChI |

InChI=1S/C22H21NO5S3/c1-7-13(24)23-15-11(2)9-8-10-12(15)14(18(29)22(23,3)4)21-30-16(19(25)27-5)17(31-21)20(26)28-6/h7-10H,1H2,2-6H3 |

InChI Key |

ATUUBMOGTSIPLL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=C3SC(=C(S3)C(=O)OC)C(=O)OC)C(=S)C(N2C(=O)C=C)(C)C |

Origin of Product |

United States |

Biological Activity

Dimethyl 2-(1-acryloyl-2,2,8-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a quinoline moiety and dithiole groups, which are known to contribute to various biological activities. The molecular formula is , with a molecular weight of approximately 358.44 g/mol. The presence of multiple functional groups allows for diverse interactions within biological systems.

| Property | Value |

|---|---|

| Molecular Weight | 358.44 g/mol |

| LogP | 4.2 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 8 |

| Rotatable Bonds | 6 |

Anticancer Activity

Recent studies have investigated the anticancer potential of this compound using various cancer cell lines. The National Cancer Institute (NCI) conducted a screening assay on approximately sixty cancer cell lines representing different types of cancer.

Results from NCI Screening

The compound exhibited varying levels of growth inhibition across different cell lines:

| Cell Line | Growth Inhibition (%) |

|---|---|

| RPMI-8226 (Leukemia) | 92.48 |

| CCRF-CEM (Leukemia) | 92.77 |

| K-562 (Leukemia) | 92.90 |

| SF-539 (CNS) | 92.74 |

| Average Growth | 104.68 |

The average growth value indicated that the compound has a low level of anticancer activity, with the mean growth percentage suggesting that it does not significantly inhibit tumor growth at the tested concentration of 10 µM .

The mechanisms underlying the biological activity of this compound are still under investigation. However, it is hypothesized that the presence of the thioxo and quinoline groups may play critical roles in mediating its effects on cancer cells through:

- Induction of Apoptosis : The compound may trigger apoptosis in cancer cells by activating intrinsic pathways.

- Inhibition of Cell Proliferation : It may interfere with cell cycle progression and reduce proliferation rates in sensitive cancer cells.

Case Study 1: In Vitro Evaluation

In a study published in Molecules, researchers evaluated the compound's efficacy against various cancer types using standardized protocols. The results indicated selective cytotoxicity towards leukemia cell lines compared to solid tumors .

Case Study 2: Structural Activity Relationship (SAR)

Further research has focused on modifying the structure to enhance potency. Variations in substituents on the quinoline ring have shown improved activity in preliminary assays, suggesting that structural modifications could lead to more effective anticancer agents.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

The compound has shown potential as an anticancer agent. Research indicates that derivatives of quinoline and dithiole structures can exhibit significant cytotoxic effects against various cancer cell lines. The incorporation of the dithiole moiety is particularly noteworthy due to its ability to enhance biological activity through mechanisms such as apoptosis induction and cell cycle arrest .

2. Neuroprotective Effects

Studies have explored the role of similar compounds in neuroprotection, particularly concerning neurodegenerative diseases like Alzheimer's disease. The design of multifunctional agents that target multiple pathways involved in neurodegeneration has been a focus area. Compounds with a similar structural framework have demonstrated dual inhibition of cholinesterases and monoamine oxidases, which are critical in managing Alzheimer's disease symptoms .

3. Antioxidant Properties

The antioxidant capabilities of dithiole derivatives have been well documented. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The thioxo group is believed to play a crucial role in enhancing these antioxidant properties .

Materials Science Applications

1. Polymer Chemistry

Dimethyl 2-(1-acryloyl-2,2,8-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate can be used as a monomer in polymer synthesis. Its unique structure allows for the creation of polymers with tailored properties for specific applications such as coatings and adhesives. The acrylamide functionality enables easy incorporation into polymer matrices through free radical polymerization techniques .

2. Photovoltaic Materials

Research into organic photovoltaic materials has identified quinoline-based compounds as promising candidates due to their electronic properties. The incorporation of dithiole moieties can enhance charge transport and stability in photovoltaic devices. This application is still under investigation but holds potential for future advancements in organic solar cells .

Case Studies and Research Findings

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with its closest analogs:

*Estimated based on structural analysis.

Key Observations:

- Fluorine in the 2-fluorobenzoyl derivative increases polarity and metabolic stability.

- Molecular Weight : Analogs range from 466.57 (thiazole derivative) to 529.6 (fluorinated compound), with the target compound likely intermediate (~521.6).

- Thermal Properties : Higher boiling points correlate with bulkier substituents (e.g., isobutyryl at 648.9°C vs. thiazole at 572.8°C ).

Antimicrobial Activity

- Dioxolane Analogs : Dimethyl 2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate derivatives exhibit MIC values of 4.8–5000 µg/mL against S. aureus, E. coli, and C. albicans .

- Thioxo-Quinoline Derivatives: While direct data is absent, the thioxo group in similar compounds (e.g., ) is associated with enzyme inhibition via sulfur-mediated interactions.

Preparation Methods

Temperature Control

Solvent Selection

-

Polar aprotic solvents (DMF, CH₃CN) enhance solubility of intermediates.

-

Non-polar solvents (toluene) improve isolation during workup.

Alternative Methodologies

Microwave-Assisted Synthesis

Recent studies suggest microwave irradiation reduces reaction times for quinoline cyclization from 12 h to 2 h, though yields remain comparable.

Flow Chemistry Approaches

Continuous-flow systems are being explored for bromination steps to improve safety and scalability.

Challenges and Limitations

-

Purification Complexity: The final product’s low solubility necessitates column chromatography, reducing overall yield.

-

Sensitivity of Thioxo Group: The 3-thioxo moiety is prone to oxidation, requiring inert atmospheres during synthesis.

-

Regioselectivity in Acryloylation: Competing O-acylation can occur if base concentration is inadequately controlled.

Table 2: Reagent Roles and Alternatives

| Reagent | Role | Alternatives |

|---|---|---|

| I₂ | Cyclization catalyst | None (optimal) |

| PCl₅ | Halogenation agent | SOCl₂, COCl₂ |

| Et₃N | Acid scavenger | DIPEA, pyridine |

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can purity be optimized?

Methodological Answer:

The compound can be synthesized via refluxing precursors in ethanol, followed by recrystallization from a DMF–EtOH (1:1) mixture to enhance purity . Key steps include:

- Precursor Selection : Use stoichiometric equivalents of the acryloyl-quinolinylidene derivative and dithiole-dicarboxylate intermediates.

- Purification : Monitor recrystallization efficiency via HPLC (e.g., isopropyl alcohol/hexane mobile phase, 1.0 mL/min flow rate, 210 nm detection) to confirm >99% purity .

- Characterization : Validate structural integrity using H/C NMR (e.g., δ 3.81 ppm for methyl esters) and elemental analysis (e.g., C: 55.51%, H: 4.98%) .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Identify methyl ester protons (singlet at δ ~3.81 ppm) and acryloyl/quinolinylidene protons (aromatic multiplet at δ 6.79–7.26 ppm) .

- IR Spectroscopy : Confirm carbonyl (1754 cm) and thioxo (1239 cm) functional groups .

- HPLC : Use chiral columns (e.g., isopropyl alcohol/hexane) to resolve enantiomers, ensuring >99% enantiomeric excess (ee) .

Basic: How can researchers assess its antimicrobial activity?

Methodological Answer:

- MIC Assays : Follow CLSI guidelines using microbroth dilution in Mueller-Hinton broth (bacteria) or RPMI-1640 (fungi). Inoculate at 5 × 10 CFU/mL (bacteria) or 5 × 10 CFU/mL (yeast) .

- Controls : Include amikacin (bacteria) and fluconazole (fungi) as reference antibiotics.

- Data Interpretation : Compare MIC values (e.g., 4.8–5000 µg/mL) to establish potency thresholds .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Variable Standardization : Control inoculum size, incubation time (18–20 h for bacteria; 46–50 h for fungi), and solvent effects (e.g., DMSO concentration ≤1%) .

- Statistical Design : Apply randomized block designs with split-split plots to account for batch-to-batch variability and environmental factors (e.g., temperature, humidity) .

- Meta-Analysis : Cross-reference MIC data with structural analogs (e.g., chiral 1,3-dioxolanes) to identify substituent-dependent trends .

Advanced: What experimental frameworks evaluate its environmental fate and ecotoxicology?

Methodological Answer:

- Long-Term Studies : Design multi-year projects (e.g., 5–10 years) to track abiotic/biotic transformations in soil/water matrices .

- Tiered Testing :

- Risk Modeling : Use QSAR models to correlate structural features (e.g., dithiole rings) with ecotoxicity endpoints .

Advanced: How to investigate structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Substituent Variation : Synthesize analogs with modified acryloyl groups or methyl substituents to test steric/electronic effects .

- Computational Modeling : Perform DFT calculations to map electron density distributions (e.g., thioxo vs. carbonyl groups) and correlate with MIC values .

- Crystallography : Resolve X-ray structures to identify key π-stacking or hydrogen-bonding interactions influencing bioactivity .

Advanced: How to optimize synthetic yield using design of experiments (DoE)?

Methodological Answer:

- Factor Screening : Test variables like reflux time (2–8 h), solvent polarity (ethanol vs. DMF), and catalyst loading .

- Response Surface Methodology : Model interactions between temperature (70–110°C) and precursor stoichiometry to maximize yield .

- Validation : Replicate optimized conditions in ≥4 independent batches to confirm reproducibility (±5% yield variance) .

Advanced: What strategies assess stability under varying pH and light conditions?

Methodological Answer:

- Forced Degradation : Expose the compound to UV light (254 nm) and pH extremes (1–13) for 48–72 h .

- Analytical Monitoring : Track degradation products via LC-MS (e.g., m/z 282.78 for parent ion) and quantify half-life .

- Stabilizers : Test antioxidants (e.g., BHT) or cyclodextrin encapsulation to mitigate photolytic decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.